molecular formula C21H17BrN2O2S B2412402 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 864976-17-0

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2412402
CAS No.: 864976-17-0
M. Wt: 441.34
InChI Key: STACTLZGKOBUIY-LNVKXUELSA-N
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Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a brominated benzo[d]thiazole moiety, a methoxyethyl group, and a naphthamide structure, which collectively contribute to its distinct chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medicine

The compound’s antibacterial properties have also been explored, with research demonstrating its effectiveness against various bacterial strains. This highlights its potential as a lead compound for the development of new antibacterial agents .

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of some benzo[d]thiazol-2(3H)-one derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Attachment of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole ring with a methoxyethyl halide in the presence of a base such as potassium carbonate.

    Formation of the naphthamide structure: The final step involves the condensation of the brominated benzo[d]thiazole derivative with 1-naphthylamine under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can result in various substituted benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets within cells. For instance, its cytotoxic effects on cancer cells may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound may also interact with bacterial cell membranes or enzymes, leading to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a brominated benzo[d]thiazole moiety, a methoxyethyl group, and a naphthamide structure. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STACTLZGKOBUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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